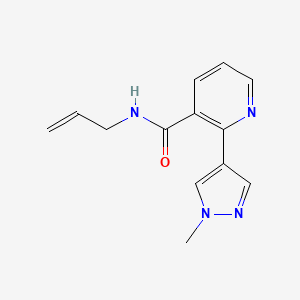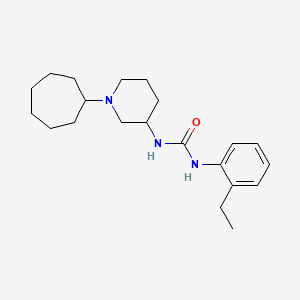![molecular formula C20H32N2O2 B4259684 2-[1-cyclopentyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4259684.png)
2-[1-cyclopentyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
Overview
Description
2-[1-cyclopentyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. The compound is a selective antagonist of the serotonin 5-HT1A receptor and has been shown to have anxiolytic and antidepressant properties.
Mechanism of Action
The mechanism of action of 2-[1-cyclopentyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol involves its selective antagonism of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress responses, and its modulation has been proposed as a potential target for the treatment of anxiety and depression. By blocking the 5-HT1A receptor, 2-[1-cyclopentyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol increases the availability of serotonin in the brain, which can lead to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on mood and anxiety, 2-[1-cyclopentyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been shown to have other biochemical and physiological effects. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, the compound has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[1-cyclopentyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to specifically target this receptor and investigate its role in mood and anxiety disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on 2-[1-cyclopentyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the long-term effects of the compound on mood and anxiety, as well as its potential for addiction and withdrawal. Finally, the development of more water-soluble analogs of the compound may improve its utility in experimental paradigms.
Scientific Research Applications
2-[1-cyclopentyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic effects. The compound has been shown to have anxiolytic and antidepressant properties in animal models and has been proposed as a potential treatment for anxiety and depression in humans. Additionally, the compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-[1-cyclopentyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-13-17(7-8-20(16)24-2)14-21-10-11-22(18-5-3-4-6-18)19(15-21)9-12-23/h7-8,13,18-19,23H,3-6,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQHJPCCDSAJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)C3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)pyrazine trifluoroacetate](/img/structure/B4259601.png)
![N-(2-chlorobenzyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B4259613.png)
![1-(cyclopropylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4259617.png)
![N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide](/img/structure/B4259625.png)
![3-(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate trifluoroacetate](/img/structure/B4259631.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4259638.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4259643.png)

![2-[3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B4259653.png)
![N-(3-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4259657.png)
![N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4259663.png)

![2-ethyl-4-methyl-N-[5-methyl-2-(pentanoylamino)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B4259692.png)
![[2-({4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B4259718.png)